molecular formula C15H20O6 B1442615 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid CAS No. 1338494-79-3

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Cat. No. B1442615
CAS RN: 1338494-79-3
M. Wt: 296.31 g/mol
InChI Key: NYOPXQUPXOFJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives, including 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , have significant potential in medicinal chemistry due to their unique structural and biological properties. They are used in synthesizing anacardic acid derivatives for cancer treatment and selective aminoalkylation of adamantanes .

Catalyst Development

The unique stability and reactivity of adamantane derivatives make them suitable for catalyst development. They can be used to create catalysts that facilitate a wide range of chemical reactions, including those involving C–H bond activation .

Nanomaterials

Due to their stimulus-responsive properties, adamantane derivatives are used in the development of nanomaterials. They can be incorporated into the design of functional nanostructures and materials with specific properties .

Polymerization Reactions

Unsaturated adamantane derivatives, which can be synthesized from compounds like 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , are used as monomers in polymerization reactions to create thermally stable and high-energy fuels, oils, and diamond-like bulky polymers .

Optoelectronic Materials

Adamantane derivatives are added as stabilizers in polycondensation reactions to yield conjugated polymers. These polymers have applications in optoelectronics, potentially being used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Peptidomimetics and Biologic Actions

The polybasic carboxylic acids of the adamantane series, including 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid , are promising building blocks for designing peptidomimetics. These compounds mimic peptides and proteins and have various biological actions, including therapeutic effects .

Future Directions

The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

properties

IUPAC Name

3,5-bis(carboxymethyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPXQUPXOFJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Reactant of Route 4
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Reactant of Route 5
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Reactant of Route 6
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.